molecular formula C16H14N4S2 B5655355 4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2-methylphenyl)-1,3-thiazol-2-amine

4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2-methylphenyl)-1,3-thiazol-2-amine

Cat. No. B5655355
M. Wt: 326.4 g/mol
InChI Key: QVAAOUCFDMZHNM-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that include imidazo[2,1-b]thiazole derivatives. These compounds have attracted interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds involves microwave-assisted Hantzsch thiazole synthesis from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas. This method offers a rapid and efficient route to obtain N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, highlighting the importance of microwave heating in modern organic synthesis (Kamila, Mendoza, & Biehl, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through experimental and theoretical investigations, including X-ray diffraction and density functional theory (DFT) analyses. These studies provide insights into the conformational flexibility and electronic structure of the compounds, essential for understanding their reactivity and interactions with biological targets (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Chemical Reactions and Properties

The chemical reactivity of imidazo[2,1-b]thiazole derivatives involves interactions with various reagents to produce a wide range of functionalized compounds. These reactions are pivotal for the synthesis of novel molecules with potential biological activities. Specific reactions include S-alkylation of thioureas, highlighting the versatility of these compounds in synthetic organic chemistry (Brewer, Dorgan, Manger, Mamalis, & Webster, 1987).

properties

IUPAC Name

4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S2/c1-10-5-3-4-6-12(10)18-15-19-13(9-22-15)14-11(2)17-16-20(14)7-8-21-16/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAAOUCFDMZHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C4N3C=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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